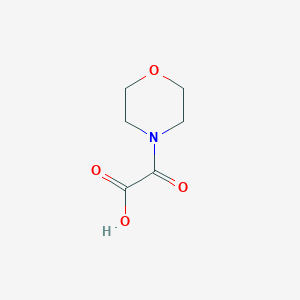

Morpholin-4-yl(oxo)acetic acid

Beschreibung

Theoretical Frameworks in Heterocyclic Compound Design and Analysis

The design and analysis of heterocyclic compounds, such as those containing a morpholine (B109124) ring, are increasingly guided by robust theoretical frameworks. mdpi.com Modern chemistry relies on these principles to predict molecular properties and reaction outcomes, thereby accelerating the discovery of novel molecules. mdpi.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are pivotal in this process. nih.govrsc.org These methods allow for the calculation of electronic properties, such as first hyperpolarizabilities, which are crucial for designing materials with specific functions, like nonlinear optical (NLO) materials. researchgate.netnih.gov

Theoretical approaches explore the regio- and stereoselectivity of reactions, providing insights into molecular mechanisms. mdpi.com By modeling push-pull substituted systems and analyzing the impact of different functional groups on a molecule's electronic structure, researchers can rationally design compounds with enhanced properties. researchgate.netnih.gov For instance, the introduction of electron-donating or electron-accepting groups can significantly alter a molecule's reactivity and physical characteristics. nih.gov This predictive power is essential for creating complex structures, including porous organic molecules and covalent organic frameworks, from novel heterocyclic building blocks. rsc.org

The Significance of Morpholine Architectures in Contemporary Chemical Sciences

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. e3s-conferences.org This structure is considered a "privileged scaffold" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. nih.gov Its presence in a molecule can enhance solubility, improve pharmacokinetic profiles, and increase potency. nih.govnih.gov The morpholine moiety is a versatile and readily accessible synthetic building block that can be introduced through various synthetic methodologies. nih.govchemicalbook.com

Research Contextualization of Oxoacetic Acid Moieties in Organic Compounds

The oxoacetic acid group, also known as an α-keto acid moiety, is a significant functional group in organic chemistry. Its structure, which features a ketone adjacent to a carboxylic acid, imparts unique reactivity. The electrophilicity of the carbonyl carbon is enhanced, making it highly reactive in various chemical transformations, including condensation reactions, oxidations, and reductions. smolecule.com This reactivity makes oxoacetic acid derivatives valuable intermediates in the synthesis of more complex molecules. smolecule.com

Compounds containing the oxoacetic acid moiety are studied for their potential biological activities. The presence of this functional group can influence a compound's acidity and its capacity for hydrogen bonding, which in turn can affect its interactions with biological targets like enzymes. For example, derivatives of oxoacetic acid are investigated in the development of pharmaceuticals and agrochemicals. smolecule.com The study of their reaction mechanisms and synthetic accessibility is crucial for leveraging their potential in various scientific and industrial applications. mdpi.com

Detailed Research Findings

Morpholin-4-yl(oxo)acetic acid, with CAS Number 28911-34-4, is a solid organic compound. sigmaaldrich.com Its structure integrates the stable and synthetically versatile morpholine ring with the reactive oxoacetic acid functional group. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₄ sigmaaldrich.com |

| Molecular Weight | 159.14 g/mol sigmaaldrich.com |

| Canonical SMILES | C1COCCN1C(=O)C(=O)O |

| InChI Key | PNEYYXXAPCEGCL-UHFFFAOYSA-N sigmaaldrich.com |

This data is compiled from available chemical databases and may be subject to revision based on new experimental findings.

Research into this compound has primarily been documented in the context of its use as a synthetic intermediate. Patent literature reveals its application as a precursor in the synthesis of larger, more complex molecules, specifically oxalic acid derivatives intended for use as physiological cooling agents. google.comgoogle.com For instance, it is used to create esters like morpholin-4-yl-oxo-acetic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester, a compound designed to modulate the transient receptor potential channel melastatin member 8 (TRPM8), which is involved in the sensation of cold. google.comjustia.comgoogleapis.com The synthesis involves reacting the acid with an alcohol, such as L-menthol, to form the corresponding ester. google.com This highlights the role of this compound as a key building block for creating compounds with specific sensory properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYYXXAPCEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572429 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28911-34-4 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for Morpholin 4 Yl Oxo Acetic Acid and Its Analogs

Retrosynthetic Analysis and Target-Oriented Synthesis of Morpholin-4-yl(oxo)acetic Acid Systems

Retrosynthetic analysis of this compound suggests two primary logical disconnections. The most straightforward approach involves disconnecting the amide bond, which retrosynthetically yields morpholine (B109124) and an activated derivative of oxoacetic acid (also known as glyoxylic acid). This strategy is direct and relies on the vast toolkit of amide bond-forming reactions.

A second, more complex, retrosynthetic pathway involves the disconnection of the C-N bond of the acetic acid moiety from a morpholin-2-one (B1368128) precursor. This would lead to morpholin-2-one and a C2-synthon for the acetic acid group. The subsequent forward synthesis would require N-alkylation followed by oxidation of the α-carbon on the acetic acid side chain. A variation of this involves starting with a morpholine derivative and performing a two-step process of N-alkylation with a haloacetic acid ester, followed by oxidation at the 2-position of the morpholine ring.

Target-oriented synthesis generally follows the first and more convergent approach. The core of this strategy is the coupling of the morpholine nucleophile with an electrophilic glyoxylic acid equivalent. The synthesis of the target compound, (2-Oxo-morpholin-4-yl)-acetic acid, can be achieved through the reaction of morpholine derivatives with chloroacetic acid under basic conditions to form a morpholinylacetic acid intermediate, which is then oxidized at the 2-position of the morpholine ring. organic-chemistry.org The direct amidation of glyoxylic acid itself with amines can be challenging as it may lead to the formation of α-imino carboxylic acids. acs.org Therefore, the use of activated glyoxylic acid derivatives or specialized coupling protocols is often necessary to achieve high yields and purity.

Classical and Modern Approaches in Morpholine Ring Functionalization

The functionalization of the morpholine scaffold is crucial for creating a diverse range of analogs. These methods can be categorized into classical and modern approaches.

Classical Approaches: Classical functionalization primarily targets the nitrogen atom. N-acylation and N-alkylation are the most common transformations. The synthesis of N-acylmorpholines is a fundamental reaction in medicinal chemistry. nih.govubc.ca A key reagent for this is 4-morpholinecarbonyl chloride, which can be prepared by reacting morpholine hydrochloride with phosgene (B1210022) or its equivalents, such as triphosgene. organic-chemistry.orgthieme-connect.com This stable intermediate readily reacts with various nucleophiles. nih.govacs.org N-alkylation, often with alkyl halides, provides another route to a wide array of derivatives, such as N-benzyl morpholines. researchgate.net

Modern Approaches: Recent years have seen the development of sophisticated catalytic methods for morpholine functionalization that offer greater efficiency and access to previously challenging structures.

Catalytic C-H Functionalization: Direct functionalization of the ring's C-H bonds is a powerful modern strategy. For instance, α-C–H arylation of cyclic amines like morpholine has been achieved through a sequence involving conversion to an α-ketoamide derivative, followed by a photochemical Norrish-Yang Type II reaction. mdpi.com Transition-metal-catalyzed methods, using rhodium or palladium, have also been developed for the regioselective C-H functionalization of heterocycles, although this can be challenging for saturated rings like morpholine without directing groups. acs.orgmdpi.comresearchgate.net

Catalytic Cyclization Reactions: Modern cyclization strategies provide elegant entries to substituted morpholines. Palladium-catalyzed carboamination reactions of O-allyl ethanolamines with aryl or alkenyl halides generate cis-3,5-disubstituted morpholines stereoselectively. nih.gov Copper-promoted oxyamination of alkenes is another effective method for producing functionalized morpholines. nih.govresearchgate.net

Photoredox Catalysis: The use of photoredox catalysis has enabled novel transformations. For example, the coupling of aldehydes with silicon amine protocol (SLAP) reagents under blue light irradiation, facilitated by a Lewis acid, allows for the synthesis of substituted morpholines in a continuous flow system. acs.orgorganic-chemistry.org

Catalytic Methodologies in Oxoacetic Acid Derivatization

The derivatization of the oxoacetic acid moiety is central to the synthesis of the title compound and its analogs, focusing on the formation of the α-ketoamide linkage. While classical methods often rely on stoichiometric coupling reagents, modern catalytic approaches offer greener and more efficient alternatives. catalyticamidation.info

A recent review highlights the progress in the catalytic synthesis of α-ketoamides, including photocatalytic, electrosynthetic, and microwave-assisted methods that represent a shift away from traditional, less environmentally friendly routes. nih.gov One such modern approach is the palladium-catalyzed synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides, where a halopyridine is proposed to form a vulnerable activated ester intermediate. acs.org

Organocatalysis has also emerged as a powerful tool. The enantioselective addition of glyoxylate (B1226380) cyanohydrin to imines, catalyzed by sterically tuned aminobenzothiadiazines, provides access to chiral α-keto-β-amino acid equivalents with high stereoselectivity. scispace.com Furthermore, organocatalysts have been successfully employed in the aldol (B89426) reaction of glyoxylic acid with ketones, demonstrating another avenue for its derivatization. researchgate.net These catalytic methods are crucial for overcoming the challenges associated with direct amidation and for accessing a wide range of functionalized α-ketoamides. acs.orgcatalyticamidation.info

Stereoselective and Enantioselective Synthesis Pathways for Chiral Morpholine Derivatives

While this compound itself is achiral, the synthesis of chiral analogs is of significant interest in medicinal chemistry. nih.gov Numerous advanced stereoselective and enantioselective methods have been developed to construct morpholine rings with precise stereochemical control.

Catalytic Asymmetric Synthesis: A highly efficient one-pot tandem reaction combining titanium-catalyzed hydroamination of aminoalkynes with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) produces 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). ubc.caorganic-chemistry.orgacs.org Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst is key to achieving high enantioselectivity. ubc.caorganic-chemistry.org

Substrate-Controlled Diastereoselective Synthesis: Diastereoselective approaches often rely on chiral substrates. The addition of Grignard reagents to chiral N-sulfinyl imines followed by cyclization yields substituted morpholines with good diastereoselectivity. thieme-connect.comuq.edu.au Similarly, starting from enantiopure amino alcohols, Pd-catalyzed carboamination can produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Organocatalysis and Biocatalysis: Organocatalysis provides a metal-free option for enantioselective synthesis. For example, cinchona alkaloid-derived catalysts have been used for the asymmetric chlorocycloetherification of alkenols to produce chiral 2,2-disubstituted morpholines containing a quaternary stereocenter. rsc.org Biocatalysis offers a powerful and scalable alternative. The use of an imine reductase (IRED) enzyme was successfully applied to the large-scale synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, producing over 180 kg of the intermediate with high yield and enantioselectivity. digitellinc.com Additionally, enzyme-catalyzed resolution of racemic intermediates, such as n-butyl 4-benzylmorpholine-2-carboxylate, is another effective strategy for obtaining single enantiomers. nih.gov

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | One-pot tandem hydroamination/reduction | >95% ee | ubc.caorganic-chemistry.orgacs.org |

| Diastereoselective Addition | Grignard Reagents / N-Sulfinyl Imines | Substrate-controlled cyclization | High dr | thieme-connect.comuq.edu.au |

| Organocatalytic Halocyclization | Cinchona Alkaloid Derivative | Forms quaternary stereocenter | Excellent ee | rsc.org |

| Biocatalytic Reduction | Imine Reductase (IRED) | Highly scalable enzymatic reduction | High ee | digitellinc.com |

| Enzymatic Resolution | Lipase | Kinetic resolution of racemic ester | High ee | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is increasingly important in both academic and industrial synthesis. For this compound and its analogs, several strategies can be employed to enhance sustainability.

The direct catalytic amidation of a carboxylic acid and an amine is inherently green, as the only theoretical byproduct is water, thus improving atom economy and reducing waste compared to methods using stoichiometric coupling agents. catalyticamidation.info

A significant advancement in the green synthesis of the morpholine core itself is a one- or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive ethylene (B1197577) sulfate (B86663) and a simple base. organic-chemistry.orgchemrxiv.orgthieme-connect.com This method avoids the use of toxic reagents like chloroacetyl chloride and eliminates wasteful hydride reduction steps common in traditional syntheses. chemrxiv.orgnih.gov The process is also amenable to greener solvents. organic-chemistry.org

Furthermore, the use of continuous flow chemistry represents a major step towards sustainable manufacturing. Flow processes offer enhanced safety, better heat and mass transfer, and can often reduce solvent usage and waste generation. sci-hub.sersc.org The photocatalytic synthesis of morpholines using SLAP reagents has been successfully implemented in a continuous flow setup. acs.orgorganic-chemistry.org Even related compounds, like N-formylmorpholine, have been synthesized and evaluated for use as green solvents in other organic reactions. ajgreenchem.comeuropub.co.uk

Scalable Synthesis and Process Optimization for Academic and Industrial Applications

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and optimized processes. Several of the modern synthetic methods for morpholine derivatives have been specifically designed or evaluated for their scalability.

Biocatalysis has proven to be exceptionally scalable. An enantioselective process using an imine reductase (IRED) was developed to manufacture over 180 kg of a key chiral morpholine intermediate, demonstrating the industrial viability of this technology. digitellinc.com The green synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate has also been demonstrated on scales greater than 50 grams, highlighting its potential for larger-scale applications. chemrxiv.orgnih.gov

Mechanistic Investigations and Reactivity Profiling of Morpholin 4 Yl Oxo Acetic Acid

Exploration of Reaction Mechanisms Involving the Morpholin-4-yl(oxo)acetic Acid Moiety

The reactivity of the this compound scaffold is integral to its utility in organic synthesis and medicinal chemistry. The core structure, featuring a morpholine (B109124) ring attached to an oxoacetic acid group, presents multiple sites for chemical modification and participation in a variety of reaction mechanisms.

A fundamental reaction for the synthesis of derivatives involves the nucleophilic substitution at the nitrogen atom of the morpholine ring. For instance, the attachment of the acetic acid moiety itself is typically achieved through the reaction of morpholine with a haloacetic acid, such as chloroacetic or bromoacetic acid. In this SN2 reaction, the nucleophilic nitrogen of the morpholine attacks the electrophilic carbon of the haloacetic acid, displacing the halide ion. The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols facilitating this transformation.

The carboxylic acid functionality can participate in classic reactions such as esterification and amidation. Fischer esterification, for example, involves the acid-catalyzed reaction with an alcohol. Isotopic labeling studies using 18O have been instrumental in elucidating the mechanism of this reaction, confirming that the alcohol oxygen acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. libretexts.org For the formation of amides, direct conversion can be challenging and often requires high temperatures. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid, facilitating nucleophilic attack by an amine. libretexts.org The mechanism involves the formation of a better leaving group, which is then displaced by the amine. libretexts.org

Furthermore, the morpholine ring can undergo oxidative reactions to introduce additional functional groups. For example, oxidation can lead to the formation of corresponding oxo derivatives. The specific products formed depend on the oxidizing agent and reaction conditions.

In the context of more complex transformations, palladium-catalyzed decarboxylative cross-coupling reactions have been explored for heteroaromatic carboxylic acids, providing a method to form new carbon-carbon bonds. acs.org This type of reaction, while not specifically detailed for this compound in the provided results, represents a potential avenue for its further functionalization. The mechanism of such reactions is complex and can involve various catalytic cycles. acs.org

Nucleophilic and Electrophilic Reactivity Studies of the Morpholine Nitrogen and Carboxylic Acid Functionalities

The chemical behavior of this compound is dictated by the interplay of its nucleophilic and electrophilic centers. The morpholine nitrogen and the carboxylic acid group are the primary sites for such reactivity.

Nucleophilic Reactivity of the Morpholine Nitrogen:

The nitrogen atom in the morpholine ring is inherently nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity is central to the synthesis of the parent molecule itself, typically through the alkylation of morpholine with a haloacetic acid. The nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-C bond.

The nucleophilic character of the nitrogen can also be harnessed in other reactions. For instance, it can participate in reactions with various electrophiles. However, the presence of the adjacent electron-withdrawing oxoacetyl group can modulate this reactivity. The electron density on the nitrogen is somewhat diminished compared to unsubstituted morpholine, which can affect its reaction rates with weak electrophiles.

Electrophilic Reactivity of the Carboxylic Acid Functionality:

The carboxylic acid group provides the primary electrophilic site within the molecule at the carbonyl carbon. This carbon is susceptible to attack by nucleophiles. The reactivity of the carboxylic acid is enhanced by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon. libretexts.org This principle is fundamental to reactions like Fischer esterification. libretexts.org

To further promote nucleophilic acyl substitution, the hydroxyl group (-OH) of the carboxylic acid, which is a poor leaving group, can be converted into a better leaving group. libretexts.org For example, reaction with thionyl chloride (SOCl2) converts the carboxylic acid into an acid chloride. libretexts.org The mechanism involves the formation of an acyl chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org

The carboxylate anion, formed by deprotonation of the carboxylic acid, can also act as a nucleophile, particularly in SN2 reactions with alkyl halides to form esters. libretexts.org

| Functional Group | Reactivity Type | Common Reactions | Activating/Directing Factors |

| Morpholine Nitrogen | Nucleophilic | Alkylation (e.g., with haloacetic acids) | Lone pair of electrons |

| Carboxylic Acid (Carbonyl Carbon) | Electrophilic | Esterification, Amidation, Acid Chloride Formation | Protonation of carbonyl oxygen, Conversion of -OH to a good leaving group |

| Carboxylate Anion | Nucleophilic | SN2 reaction with alkyl halides | Deprotonation of the carboxylic acid |

Understanding Intra- and Intermolecular Interactions in Reaction Systems

The behavior of this compound in reaction systems is significantly influenced by both intramolecular and intermolecular interactions. These non-covalent forces can affect conformation, reactivity, and the formation of supramolecular structures.

Intramolecular Interactions:

Intermolecular Interactions:

Intermolecular interactions are crucial in the solid state and in solution, governing properties like melting point, solubility, and reaction kinetics. In the solid state, carboxylic acids commonly form hydrogen-bonded cyclic dimers. grafiati.com It is highly probable that this compound molecules engage in strong intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. grafiati.com

Furthermore, the morpholine ring and the carbonyl groups can participate in other intermolecular interactions, such as dipole-dipole interactions. In reactions, the solvent plays a critical role in mediating these intermolecular forces. Polar solvents can form hydrogen bonds with the solute, influencing its conformation and reactivity.

The study of related heterocyclic systems, such as pyrazoles, has shown that substituents can significantly affect the strength of intermolecular hydrogen bonds. mdpi.com Electron-donating or withdrawing groups can alter the electronic character of the molecule, thereby influencing the strength of these interactions. mdpi.com While specific studies on the substituent effects for this compound were not found, these principles are generally applicable.

| Interaction Type | Description | Potential Impact on this compound |

| Intramolecular Hydrogen Bonding | Hydrogen bonding between the carboxylic acid proton and an acceptor atom (N or O) within the same molecule. | Influences molecular conformation and the reactivity of the involved functional groups. |

| Intermolecular Hydrogen Bonding | Strong hydrogen bonds between the carboxylic acid groups of different molecules, often forming dimers. grafiati.com | Dictates solid-state packing, influences melting point and solubility. |

| Dipole-Dipole Interactions | Attractive forces between the permanent dipoles of the carbonyl groups and the morpholine ether linkage. | Contributes to the overall intermolecular forces and physical properties. |

| Solvent Interactions | Hydrogen bonding and other interactions with solvent molecules. | Affects solubility, reaction rates, and potentially the reaction mechanism. |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms involving this compound at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to explore potential energy surfaces, identify transition states, and calculate activation energies, offering insights that complement experimental findings.

For instance, computational studies on related systems have been used to predict interactions with molecular targets, aiding in the design of more effective analogs. The application of quantum chemistry calculations, such as ab initio methods, can help in estimating the reactivity of different sites within a molecule. researchgate.net

In the context of reaction mechanisms, computational studies can elucidate the most favorable reaction pathways. For example, in a cyclocondensation reaction, DFT calculations can be used to explore different possible routes and determine the one with the lowest energy barrier, which is likely to be the major pathway observed experimentally. researchgate.net The analysis of the flow of electron density during a reaction can also be characterized, providing a detailed picture of bond formation and cleavage. researchgate.net

The study of transition states is a key aspect of computational investigations. By locating the transition state structure for a particular reaction step, the activation energy can be calculated, which is directly related to the reaction rate. For example, in the study of proton transfer in pyrazole (B372694) derivatives, computational methods have been used to calculate the activation energies for both intramolecular and intermolecular processes. mdpi.com

While specific computational studies exclusively focused on this compound were not prevalent in the search results, the principles and methodologies are widely applicable. Such studies could be employed to:

Determine the most stable conformation of the molecule in different environments.

Calculate the partial charges on each atom to predict sites of nucleophilic and electrophilic attack.

Model the reaction pathway for its synthesis, esterification, or amidation, identifying the transition state structures and energies.

Investigate the influence of substituents on the reactivity and electronic properties of the molecule.

These computational approaches offer a deeper understanding of the factors controlling the chemical behavior of this compound and can guide the design of new synthetic routes and novel derivatives with desired properties.

Advanced Applications of Morpholine Containing Scaffolds in Organic Synthesis

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

Morpholin-4-yl(oxo)acetic acid serves as a valuable synthon due to its intrinsic reactivity. The α-keto acid moiety allows for a variety of chemical transformations, while the morpholine (B109124) ring provides a stable, sp³-rich core that can influence the pharmacokinetic properties of the final molecule. nih.gov

The reactivity of the α-keto acid can be harnessed in several ways:

Decarboxylative Reactions: The carboxyl group can be removed to generate a morpholinyl acylium ion equivalent, which can then participate in C-C bond-forming reactions.

Condensation Reactions: The ketone can react with various nucleophiles, and the carboxylic acid can be converted into esters or amides, providing handles for further molecular elaboration.

Cyclization Precursor: The bifunctional nature of the molecule makes it an ideal precursor for constructing more complex heterocyclic systems.

For instance, related morpholine derivatives are used as precursors in multi-step syntheses to create elaborate heterocyclic frameworks. Morpholinylchalcones, prepared from morpholine-containing precursors, act as building blocks for pyrazoles and various azolopyrimidine derivatives. srce.hr Similarly, 1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline has been used as a versatile starting material for a range of other heterocyclic compounds through reactions like chloroacylation, hydrolysis, and decarboxylation. researchgate.net These examples highlight the role of the morpholine moiety as a foundational element in the assembly of complex molecules.

| Reaction Type | Functional Group Involved | Potential Products/Intermediates |

| Amide Coupling | Carboxylic Acid | Substituted amides, peptide fragments |

| Esterification | Carboxylic Acid | Esters with varied functionalities |

| Reductive Amination | Ketone | α-Amino acid derivatives |

| Wittig Reaction | Ketone | Alkenes with morpholine substitution |

| Cyclocondensation | Both Ketone and Acid | Fused heterocyclic systems |

Role in Diversification and Library Synthesis for Chemical Biology Research

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biological probes or drug leads. researchgate.net Morpholine-containing scaffolds are particularly valuable in DOS due to their prevalence in bioactive compounds and their ability to serve as a central hub for generating molecular diversity. nih.govfrontiersin.org

The generation of compound libraries often starts from a common core, or scaffold, which is then elaborated with various appendages. This compound is well-suited for this "build/couple/pair" strategy. mdpi.com The morpholine ring acts as the foundational building block. The reactive handles—the ketone and the carboxylic acid—can be coupled with a wide array of chemical partners to rapidly generate a large library of distinct molecules.

For example, a DOS strategy might involve:

Building: Synthesizing the core this compound scaffold.

Coupling: Reacting the carboxylic acid with a diverse set of amines to create a library of amides.

Pairing: Subsequently reacting the ketone group of each amide with a library of hydrazines or other nucleophiles to generate a two-dimensional library of complex, drug-like molecules.

This approach has been successfully applied to create libraries of morpholine peptidomimetics and other sp³-rich structures for screening in chemical genetics and drug discovery programs. nih.govcapes.gov.br The systematic production of 24 diverse, C-substituted morpholines varying in regiochemistry and stereochemistry demonstrates the power of this scaffold in generating libraries for fragment screening or further elaboration. capes.gov.br

Application in the Synthesis of Heterocyclic Drug-like Frameworks

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these frameworks are found in a vast number of approved drugs. ontosight.ai The morpholine ring itself is a privileged structure, and building upon it allows for the creation of new chemical entities with potentially improved pharmacological profiles. sci-hub.se

This compound can be envisioned as a precursor for a variety of fused and spirocyclic heterocyclic systems. Through intramolecular cyclization reactions or multi-component reactions, the reactive handles of this building block can be used to construct new rings.

Research on related morpholine derivatives has demonstrated their utility in synthesizing complex heterocyclic systems:

Pyrido[2,3-d]pyrimidines: Morpholinylchalcone derivatives have been reacted with 6-aminothiouracil to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are precursors to other fused systems with potential anticancer activity. mdpi.com

Thieno[2,3-c]isoquinolines: Morpholine-substituted thienoisoquinolines have served as versatile intermediates for the synthesis of more complex fused heterocycles like diazepino- and pyrrolo-thienoisoquinolines. researchgate.net

Indazole-fused Morpholines: Methodologies have been developed for the stereoselective synthesis of indazole-fused morpholines, creating novel merged heterocyclic structures. nih.gov

These examples underscore the potential of the morpholine scaffold, as provided by molecules like this compound, in generating novel, drug-like heterocyclic frameworks.

| Starting Morpholine Derivative | Reaction Partner(s) | Resulting Heterocyclic Framework | Potential Application |

| Morpholinylchalcones | 6-Aminothiouracil, Hydrazonoyl chlorides | Pyrido[2,3-d] researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines | Anticancer Agents mdpi.com |

| 1-Amino-5-morpholin-4-yl-thienoisoquinoline | Chloroacetyl chloride, Amines | Tetrahydro frontiersin.orgCurrent time information in Bangalore, IN.oxazinothieno[2,3-c]isoquinolinones | Antimicrobial Agents researchgate.net |

| (S)-1-Amino-2-propanol derived morpholine precursor | DBU, TBAF | Indazole-fused Morpholines | Novel Drug-like Scaffolds nih.gov |

Precursor Roles in Supramolecular Chemistry and Material Science Research

While the primary applications of morpholine derivatives are in medicinal chemistry, their structural features also lend themselves to roles in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net

The this compound molecule possesses features suitable for supramolecular assembly:

The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming dimers or extended networks. It can also be deprotonated to coordinate with metal ions, forming metallosupramolecular assemblies.

The morpholine oxygen and ketone oxygen atoms can act as hydrogen bond acceptors.

In materials science, morpholine derivatives are used as curing agents, stabilizers, and cross-linking agents in the production of advanced polymers and resins. e3s-conferences.org The incorporation of the morpholine moiety can impart desirable properties such as thermal stability and specific solubility characteristics. While direct research on this compound in this context is limited, its potential to be polymerized or grafted onto surfaces via its carboxylic acid handle suggests it could be a useful monomer for creating functional materials.

Integration into Peptidomimetic and Conjugate Chemistry

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. The morpholine scaffold is an attractive component for peptidomimetics, providing a constrained, sp³-rich core. nih.govfrontiersin.org

This compound can be considered a non-natural amino acid analogue. The α-keto acid can be converted to an α-amino acid through reductive amination. This resulting morpholinyl amino acid could then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis. The presence of the morpholine ring would introduce a significant structural perturbation, potentially leading to peptidomimetics with unique conformational preferences and biological activities.

In conjugate chemistry, molecules are linked together to create hybrid structures with combined or enhanced properties. sci-hub.se The carboxylic acid of this compound provides a convenient attachment point for conjugation to other molecules, such as:

Approved Drugs: To improve their pharmacokinetic properties.

Fluorescent Dyes: To create probes for biological imaging.

Peptides or Proteins: To create targeted therapeutics or diagnostic agents.

The morpholine ring is often added to bioactive compounds to enhance activity, improve selectivity, or confer a pharmacokinetic benefit. sci-hub.se For example, the antibiotic Linezolid contains a morpholine ring that was selected for the reduced toxicity and superior pharmacokinetic profile it offered. sci-hub.se This highlights the value of incorporating morpholine-containing building blocks like this compound into more complex therapeutic agents.

Spectroscopic Elucidation and Computational Characterization of Morpholin 4 Yl Oxo Acetic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For a compound like morpholin-4-yl(oxo)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Investigations

In the ¹H NMR spectrum of a this compound derivative, specific proton signals are expected. The morpholine (B109124) ring typically displays two sets of signals for its methylene (B1212753) (CH₂) protons. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, these protons are deshielded and appear as multiplets in the range of approximately 3.0 to 4.0 ppm. The protons closer to the oxygen atom generally resonate at a slightly different chemical shift than those adjacent to the nitrogen atom. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a much lower field, typically above 10 ppm, due to its acidic nature, although its visibility can depend on the solvent used.

For illustrative purposes, ¹H NMR data for a related compound, 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester, shows the characteristic morpholine proton signals. synquestlabs.com

Table 1: Illustrative ¹H NMR Data for a Morpholine-Containing Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Morpholine CH₂ | 3.81-3.85 | m | - |

| Morpholine CH₂ | 3.47-3.52 | m | - |

| Aromatic CH | 7.07 | t | 5.2 |

| Aromatic CH | 6.70 | d | 1.2 |

| Aromatic CH | 6.57-6.60 | m | - |

| Methyl CH₃ | 2.66 | s | - |

| Ethyl CH₂ | 4.19-4.25 | m | - |

Carbon-13 (¹³C) NMR Spectroscopic Studies

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and the four carbons of the morpholine ring. The carbonyl carbons are highly deshielded and would appear at the downfield end of the spectrum (typically 160-180 ppm). The morpholine ring carbons would resonate in the range of approximately 40-70 ppm.

As an example, the ¹³C NMR data for 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester is presented below. synquestlabs.com

Table 2: Illustrative ¹³C NMR Data for a Morpholine-Containing Derivative

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=O (ester) | 164.9 |

| Aromatic C | 151.7, 148.1, 147.2, 144.9, 128.2, 115.7, 113.4, 112.3, 111.1 |

| C-O (ester) | 59.2 |

| Morpholine C-N | 54.2, 41.5 |

| Methyl C | 19.7, 17.7 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which helps to map out the sequence of protons in the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the proton signals to their corresponding carbon atoms in the morpholine ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection of the oxoacetic acid group to the nitrogen atom of the morpholine ring, by observing a correlation from the morpholine protons adjacent to the nitrogen to the carbonyl carbons of the oxoacetic acid moiety.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups to be identified are the C=O (ketone and carboxylic acid), C-O-C (ether), C-N (amine), and O-H (carboxylic acid).

The C=O stretching vibrations are expected to produce strong bands in the IR spectrum, typically in the region of 1650-1760 cm⁻¹. The ketone and carboxylic acid carbonyls would likely appear as two distinct peaks.

The O-H stretch of the carboxylic acid would be a very broad band in the region of 2500-3300 cm⁻¹.

The C-O-C stretching of the ether in the morpholine ring would appear in the fingerprint region, around 1100 cm⁻¹.

C-H stretching vibrations of the methylene groups are expected just below 3000 cm⁻¹.

A study on 4-(benzenesulfonyl)-morpholine provides an example of the vibrational modes associated with the morpholine ring. ekb.eg

Table 3: Illustrative FT-IR and FT-Raman Vibrational Frequencies for a Morpholine Derivative

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3056 | 3084 |

| CH₂ stretch | 2915, 2865 | 2994, 2910, 2862 |

| C=C stretch (aromatic) | 1450 | 1586 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parts of the molecule that absorb UV or visible light are known as chromophores. For this compound, the primary chromophores are the two carbonyl groups (C=O) of the oxoacetic acid moiety. These groups are expected to exhibit n → π* transitions. The exact wavelength of maximum absorbance (λ_max) would need to be determined experimentally, but it would likely fall in the UV region of the spectrum. The presence of these chromophores makes UV-Vis spectroscopy a useful tool for quantitative analysis. Studies on related compounds often utilize UV-Vis spectroscopy to monitor reactions or characterize new derivatives. semanticscholar.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. For this compound (C₆H₉NO₄), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve:

Loss of the carboxyl group (•COOH) or carbon dioxide (CO₂).

Cleavage of the bond between the morpholine ring and the oxoacetic acid group.

Ring-opening fragmentation of the morpholine moiety.

HRMS has been extensively used to characterize various morpholine derivatives, confirming their structures through accurate mass measurements and analysis of their fragmentation patterns. rsc.orgscispace.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(3-Amino-phenyl)-6-methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid ethyl ester |

| 4-(benzenesulfonyl)-morpholine |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

In numerous reported crystal structures of morpholine-containing compounds, the morpholine ring consistently adopts a stable chair conformation. researchgate.netresearchgate.net This conformation minimizes steric strain and is the energetically preferred arrangement for this six-membered heterocycle. For instance, in the crystal structure of 1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one, the morpholine ring is observed in a distinct chair conformation. researchgate.net Similarly, the structure of 4-(5-bromopyrimidin-2-yl)morpholine (B1276905) also reveals a chair conformation for the morpholine moiety.

Intermolecular interactions are crucial in defining the crystal lattice. For this compound, strong hydrogen bonds are anticipated to be the dominant cohesive forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures through O-H···O interactions between the carboxylic acid moieties of adjacent molecules. This is a common motif in carboxylic acid-containing compounds.

Furthermore, the oxygen atom of the morpholine ring and the oxygen atoms of the oxoacetic acid group can act as hydrogen bond acceptors, interacting with acidic protons from neighboring molecules. Weaker C-H···O interactions are also expected to contribute to the stability of the crystal packing, a feature observed in the crystal structures of other morpholine derivatives. researchgate.net Hirshfeld surface analysis of related compounds has been instrumental in quantifying these varied intermolecular contacts.

Table 1: Representative Crystallographic Data for Morpholine Derivatives

| Compound | Morpholine Conformation | Key Intermolecular Interactions | Reference |

| 1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one | Chair | C-H···O hydrogen bonds | researchgate.net |

| 4-(5-Bromopyrimidin-2-yl)morpholine | Chair | Not specified | |

| 4-[(Morpholin-4-yl)carbothioyl]benzoic acid | Chair | O-H···O, C-H···S, C-H···O | researchgate.net |

Computational Chemistry Approaches for Molecular Characterization

Computational chemistry offers a powerful suite of tools to complement experimental data, providing deep insights into the molecular properties of this compound and its derivatives. These methods allow for the exploration of electronic structure, conformational landscapes, and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetic Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), can be used to perform geometry optimization. cdnsciencepub.comresearchgate.netfrontiersin.org This process yields the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography for validation.

DFT studies on related morpholine derivatives have successfully predicted the chair conformation of the morpholine ring and the relative orientations of substituents. cdnsciencepub.com Furthermore, DFT can be used to calculate the energetic profiles of different conformers, helping to understand the molecule's flexibility and the energy barriers between different conformations. The vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to confirm the structural assignment.

Table 2: Representative DFT Calculation Parameters for Morpholine Derivatives

| Compound/System | DFT Method | Basis Set | Properties Calculated | Reference |

| 1,2,4-Triazole derivatives with morpholine | DFT | 6-311G(d,p) | Geometry optimization, vibrational frequencies, chemical shifts | cdnsciencepub.com |

| Pyrimidine-morpholine hybrids | B3LYP | 6-31+G(d,p) | Geometry optimization, electrostatic potential, HOMO/LUMO energies | frontiersin.org |

| Benzoyl thiourea (B124793) derivatives with morpholine | B3LYP | 6-31G(d,p) | Geometry optimization, bond lengths, bond angles, atomic charges, HOMO-LUMO gap | benthamdirect.com |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. researchgate.netrsc.org For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in a solvent or in the solid state.

By simulating the motion of the atoms over time, MD can reveal the accessible conformations of the molecule and the transitions between them. This is particularly useful for understanding the flexibility of the oxoacetic acid side chain and its interaction with the morpholine ring. MD simulations on morpholine and its derivatives have been used to study their behavior at interfaces and their interactions with other molecules, such as in biological membranes or in solution. researchgate.netrsc.orgsylzyhg.com The stability of the predicted lowest energy conformation from DFT can be further assessed through MD simulations by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory.

Quantum Chemical Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential) in Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For this compound, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is another crucial descriptor that visualizes the charge distribution on the molecule's surface. frontiersin.orgfigshare.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid and morpholine ring. Regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP would highlight the acidic proton of the carboxylic acid as a site of high positive potential.

Table 3: Calculated Quantum Chemical Descriptors for a Morpholine Derivative

| Descriptor | Value | Significance | Reference |

| HOMO-LUMO gap | 4.2 eV | Indicates moderate reactivity | |

| Electron Affinity (A) | - | Relates to the ability to accept an electron | frontiersin.org |

| Ionization Potential (I) | - | Relates to the energy required to remove an electron | acs.org |

Note: Specific values for this compound are not available and would require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. pnrjournal.comresearchgate.net For this compound, NBO analysis can provide a detailed picture of the delocalization of electron density.

A key interaction that would be revealed by NBO analysis is the hyperconjugation between the lone pair of the nitrogen atom in the morpholine ring and the antibonding orbitals of the adjacent C-C and C-O bonds. This interaction contributes to the stability of the molecule. NBO analysis can also quantify the strength of intermolecular interactions, such as hydrogen bonds, by calculating the interaction energies between the donor and acceptor orbitals of the interacting molecules. This provides a more detailed understanding of the forces that govern the crystal packing of this compound in the solid state. Studies on other morpholine derivatives have successfully used NBO analysis to elucidate such stabilizing interactions. pnrjournal.comresearchgate.net

Exploration of Biological Activities and Molecular Interactions of Morpholine Containing Compounds in Research

Receptor Binding Studies and Ligand-Target Interactions

Research into Modulation of Cellular Pathways and Signaling Cascades

Currently, there are no published studies that specifically investigate the role of Morpholin-4-yl(oxo)acetic acid in the modulation of cellular pathways or signaling cascades. The influence of more complex morpholine (B109124) derivatives on cellular signaling, particularly in the context of cancer research and DNA damage response, has been documented nih.govnih.gov. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Its impact on intracellular signaling remains an open area for future research.

Mechanistic Studies of Potential Antimicrobial Activities

While some morpholine derivatives have been explored for their antimicrobial properties, there is no specific data available on the mechanistic studies of potential antimicrobial activities of this compound. Research in this area has generally focused on more substituted and complex morpholine-containing structures. Therefore, the direct antibacterial or antifungal mechanisms of this compound have not been elucidated.

Molecular Basis of Reported Anti-inflammatory and Analgesic Research (Focus on Pathways, not Effects)

There is no available research on the molecular basis of any potential anti-inflammatory or analgesic properties of this compound. The broader class of morpholine derivatives has been investigated for such activities, but specific studies focusing on the pathways modulated by this particular compound are absent from the scientific record.

Research into Anticonvulsant and Antihypertensive Activity via Molecular Targets

Specific research into the anticonvulsant and antihypertensive activity of this compound and its interaction with relevant molecular targets is not found in the current literature. Although other morpholine-containing compounds have been synthesized and evaluated for these neurological and cardiovascular effects, no such data exists for this compound itself.

Exploring Roles as Antibiotic Adjuvants and Efflux Pump Inhibitors

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics. Morpholine-containing compounds have emerged as a noteworthy class of molecules in this area, with many derivatives being investigated for their potential to overcome bacterial resistance mechanisms.

A key mechanism of bacterial resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. researchgate.net Efflux pump inhibitors (EPIs) are molecules that can block these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their activity. researchgate.netnih.gov Several studies have highlighted the potential of morpholine derivatives as effective EPIs. For instance, a series of new morpholine-containing 5-arylideneimidazolones were explored as potential antibiotic adjuvants against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Research has shown that certain morpholine-containing compounds can significantly reduce the minimum inhibitory concentrations (MICs) of conventional antibiotics against resistant bacterial strains. nih.govmdpi.com For example, two compounds with non-condensed aromatic rings were found to significantly lower the oxacillin MICs in methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com One of these derivatives also enhanced the effectiveness of ampicillin. nih.govmdpi.com

Furthermore, in studies involving Klebsiella aerogenes, which overexpresses the AcrAB-TolC efflux pump, these morpholine-containing compounds demonstrated EPI action in real-time efflux (RTE) assays. mdpi.com Some of these compounds were capable of inhibiting the AcrAB-TolC efflux pump by up to 90%. nih.govmdpi.com This dual action of reversing antibiotic resistance and inhibiting efflux pumps makes morpholine derivatives attractive candidates for further development as antibiotic adjuvants. nih.govmdpi.com

The following table summarizes the activity of selected morpholine-containing compounds as antibiotic adjuvants:

| Compound | Bacterial Strain | Antibiotic | Fold Reduction in MIC | Reference |

| 5-arylideneimidazolone derivative 10 | MRSA 19449 | Oxacillin | Significant | nih.govmdpi.com |

| 5-arylideneimidazolone derivative 15 | MRSA 19449 | Oxacillin | Significant | nih.govmdpi.com |

| 5-arylideneimidazolone derivative 15 | MRSA 19449 | Ampicillin | Enhanced effectiveness | nih.govmdpi.com |

| 5-arylideneimidazolone derivative 19 | K. aerogenes | - | 90% inhibition of AcrAB-TolC efflux pump | nih.govmdpi.com |

In Vitro and In Silico Approaches to Biological Evaluation and Structure-Activity Relationships (SAR)

The evaluation of morpholine-containing compounds for their biological activities relies on a combination of in vitro and in silico methods. These approaches are crucial for understanding their mechanisms of action and for elucidating their structure-activity relationships (SAR), which in turn guides the design of more potent and selective compounds. e3s-conferences.orge3s-conferences.orgresearchgate.net

In Vitro Evaluation:

Antimicrobial Susceptibility Testing: The broth microdilution method is a standard in vitro technique used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. nih.gov This method was used to evaluate the antimicrobial activity of novel triazoles, morpholines, and thiosemicarbazones. nih.gov

Real-Time Efflux (RTE) Assays: To assess the potential of compounds to act as efflux pump inhibitors, RTE assays are employed. These assays are particularly useful in strains that overexpress specific efflux pumps, such as the AcrAB-TolC pump in K. aerogenes. nih.govmdpi.com

Checkerboard Assays: To evaluate the synergistic effect of morpholine derivatives with conventional antibiotics, checkerboard assays are performed. These assays can determine if a compound can potentiate the activity of an antibiotic against a resistant strain. mdpi.com

In Silico Approaches:

Molecular Docking: This computational technique is used to predict the binding mode of a small molecule to a macromolecular target, such as a bacterial enzyme or efflux pump. nih.govmdpi.com Molecular docking studies have been used to confirm the interaction of morpholine-containing compounds with the allosteric site of PBP2a, a key protein in MRSA resistance. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key structural features that contribute to activity, QSAR models can guide the design of new, more potent derivatives. nih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: These more advanced computational methods can provide deeper insights into the electronic properties and dynamic behavior of molecules, helping to rationalize their biological activity and interaction with targets. rsc.org

Structure-Activity Relationships (SAR):

The table below provides examples of in vitro and in silico methods used in the evaluation of morpholine-containing compounds:

| Method | Purpose | Example Application | Reference |

| Broth Microdilution | Determine Minimum Inhibitory Concentration (MIC) | Evaluation of antimicrobial activity of morpholine derivatives against various bacteria and yeast. | nih.gov |

| Real-Time Efflux (RTE) Assay | Assess efflux pump inhibition | Testing the ability of 5-arylideneimidazolones to block the AcrAB-TolC efflux pump in K. aerogenes. | nih.govmdpi.com |

| Molecular Docking | Predict binding mode to a biological target | Confirming the interaction of morpholine-containing compounds with the allosteric site of PBP2a in MRSA. | nih.govmdpi.com |

| QSAR | Correlate chemical structure with biological activity | Developing models to predict the antibacterial activity of indole derivatives. | nih.gov |

Analytical Methodologies for Characterization and Quantification in Academic Research

Development and Validation of Chromatographic Methods for Purity Assessment and Isolation

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and purifying components of a mixture. For Morpholin-4-yl(oxo)acetic acid, various chromatographic methods are indispensable for ensuring the quality of standards, isolating the compound for further study, and analyzing it within complex biological or chemical systems.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to the compound's polarity and thermal instability, which make it well-suited for liquid-phase separation.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound. The separation is typically achieved on a C18 column, which provides a non-polar stationary phase that retains the analyte based on its hydrophobic character. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase is a critical parameter, often adjusted with acids like acetic acid or formic acid to control the ionization state of the carboxylic acid group and ensure good peak shape and retention. researchgate.net

For purity assessment, gradient elution is frequently employed, where the proportion of the organic solvent is increased over time. This allows for the effective separation of the main compound from impurities that may have different polarities. researchgate.net Detection is commonly performed using a UV detector, as the oxo-acetic moiety provides a chromophore, although the specific wavelength would be optimized for maximum sensitivity. researchgate.net Preparative HPLC can be used for the isolation and purification of the compound, employing larger columns and higher flow rates to process larger sample quantities. researchgate.netgoogle.com Validation of HPLC methods is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: Water with 0.1% Formic or Acetic Acid B: Acetonitrile | Elution of the analyte from the column | | Elution Mode | Isocratic or Gradient | Isocratic for simple quantification; Gradient for purity and complex samples | | Flow Rate | 0.7 - 1.0 mL/min | Controls retention time and separation efficiency | | Column Temp. | 25 - 40°C | Ensures reproducible retention times | | Detection | UV at an optimized wavelength (e.g., 210-250 nm) | Quantification and detection of the analyte | | Injection Vol. | 5 - 20 µL | Introduction of the sample into the system |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high polarity, low volatility, and thermal lability, attributed to the carboxylic acid and morpholine (B109124) functional groups, prevent it from being readily vaporized and passed through a GC column without decomposition. research-solution.comgcms.cz Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. researchgate.net

Research Findings: The primary goal of derivatization is to mask the polar functional groups. research-solution.com For the carboxylic acid group, esterification is a common strategy. gcms.cz For the morpholine moiety, which is a secondary amine, different derivatization reactions can be applied. A well-documented approach for morpholine itself involves reaction with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR), which can then be analyzed by GC-MS. nih.gov This method is noted for using inexpensive and readily available reagents. nih.gov

Another powerful and widely used derivatization technique is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the carboxylic acid and the N-H group (if present after ring opening or in related impurities) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. research-solution.comgcms.cz This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis. researchgate.net The resulting mass spectrum of the derivative provides structural information for identification, while the chromatographic peak area allows for quantification. nih.gov

Table 2: Derivatization Strategies for GC-MS Analysis

| Derivatization Type | Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Nitrosation | Sodium Nitrite (NaNO₂) in acidic medium | Secondary Amine (Morpholine) | N-nitrosomorpholine |

| Silylation | BSTFA + 1% TMCS | Carboxylic Acid, Amine | Trimethylsilyl (TMS) ester/amine |

| Alkylation (Esterification) | Boron trifluoride/Methanol (BF₃/MeOH) | Carboxylic Acid | Methyl ester |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | PFB ester |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and highly specific techniques for the analysis of this compound, particularly in complex matrices such as biological fluids or reaction mixtures. jfda-online.comnih.gov This method combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, often eliminating the need for derivatization. nih.gov

Research Findings: For LC-MS analysis, chromatographic conditions are similar to those used in HPLC-UV. However, the mobile phase additives must be volatile. Therefore, formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) are preferred over non-volatile buffers like phosphate. lcms.cz Electrospray ionization (ESI) is the most common ionization source for this type of polar molecule, and it can be operated in either positive or negative ion mode. jfda-online.com In positive mode, the molecule can be detected as the protonated molecule [M+H]⁺, while in negative mode, it is detected as the deprotonated molecule [M-H]⁻. jfda-online.com

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity through techniques like multiple reaction monitoring (MRM). nih.gov In MRM, a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process drastically reduces background noise and allows for accurate quantification even at very low concentrations. jfda-online.com Untargeted LC-MS/MS analysis using high-resolution mass spectrometers like Orbitrap or TOF can be used to identify the compound and its metabolites or degradation products in complex samples without prior knowledge of their identity. scholaris.ca

Table 3: Exemplary LC-MS/MS Parameters for this compound

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | HILIC or Mixed-Mode C18 | Retention of polar compounds |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Separation and ionization | | Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions | | Polarity | Positive ([M+H]⁺) or Negative ([M-H]⁻) | Detection of the ionized molecule | | MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Mass filtering and detection | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | High-sensitivity quantification | | MRM Transition | e.g., m/z 160.0 -> [fragment ion] | Specific detection of the target analyte |

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound, provided the sample matrix is not overly complex. This technique is based on the principle that the analyte absorbs light at a specific wavelength.

Research Findings: The presence of the α-keto acid functional group in this compound results in UV absorbance, allowing for direct spectrophotometric measurement. A UV spectrum of the compound would be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity and adherence to Beer's Law. researchgate.net

For quantification in complex mixtures where other components might interfere with direct UV measurement, a colorimetric assay can be developed. This involves a chemical reaction that produces a colored product with a unique λmax in the visible range. For instance, a method developed for glyoxylic acid, which shares the oxoacetic acid moiety, uses a modified Hopkins-Cole reaction with tryptophan in the presence of ferric chloride and sulfuric acid to form a colored product. chemrxiv.org Such a reaction could potentially be adapted for this compound. The validation of a spectrophotometric method involves establishing linearity over a range of concentrations, and determining the LOD and LOQ. researchgate.netchemrxiv.org

Table 4: Hypothetical Validation Parameters for a Spectrophotometric Assay

| Parameter | Example Value | Description |

|---|---|---|

| λmax | 236 nm | Wavelength of maximum absorbance for quantification |

| Linearity Range | 10 - 60 µg/mL | The concentration range where absorbance is proportional to concentration |

| Correlation Coefficient (R²) | > 0.999 | Indicates the goodness of fit for the calibration curve |

| Limit of Detection (LOD) | 0.18 µg/mL | The lowest concentration of analyte that can be reliably detected |

| Limit of Quantification (LOQ) | 0.55 µg/mL | The lowest concentration of analyte that can be accurately quantified |

| Accuracy (% Recovery) | 99.8% - 100.5% | The closeness of the measured value to the true value |

Note: The values in this table are illustrative, based on a similar compound researchgate.net, and would need to be experimentally determined for this compound.

Electrochemical Methods in Analytical Characterization

Electrochemical methods present a promising avenue for the characterization and quantification of this compound. These techniques measure changes in electrical properties (such as current or potential) that occur as a result of a redox reaction involving the analyte. They are known for their high sensitivity, rapid response, and potential for miniaturization.

Research Findings: While specific studies on the electrochemical analysis of this compound are not widely documented, the functional groups within the molecule suggest its potential for electrochemical activity. The α-keto acid group is electrochemically active and can be reduced at an electrode surface. The morpholine nitrogen atom can also undergo oxidation at a suitable potential.

Techniques like cyclic voltammetry (CV) could be employed to investigate the redox behavior of the compound in a solution. A cyclic voltammogram would reveal the potentials at which the compound is oxidized and reduced, providing qualitative information about its electrochemical properties. The peak current in the voltammogram is proportional to the concentration of the analyte, which forms the basis for quantitative analysis using methods like differential pulse voltammetry or square-wave voltammetry. These pulse techniques offer improved sensitivity by minimizing the contribution of background (capacitive) current. The development of a selective electrochemical sensor, perhaps using a chemically modified electrode, could lead to a highly sensitive and specific method for determining this compound in various samples.

Emerging Research Trajectories and Future Directions

Integration into Novel Material Science and Polymer Research

The unique chemical properties of morpholine (B109124) derivatives are being increasingly harnessed in the field of material science and polymer research. These compounds are utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

Recent research has focused on the synthesis of new ionizable monomers incorporating the morpholine structure. For instance, monomers such as N-ethyl morpholine methacrylate (B99206) (EMM) and N-ethyl morpholine methacrylamide (B166291) (EMA) have been polymerized to create novel homopolymers (poly-EMM and poly-EMA). nih.gov These polymers have been characterized for their thermal and spectroscopic properties, as detailed in the table below.

| Monomer | Polymer | Glass Transition Temperature (Tg) |

| N-ethyl morpholine methacrylate (EMM) | poly-EMM | Data not specified in source |

| N-ethyl morpholine methacrylamide (EMA) | poly-EMA | Data not specified in source |

Data on specific Tg values were not available in the cited literature but are a key parameter determined by techniques like Differential Scanning Calorimetry (DSC).

Furthermore, crosslinked hydrogels prepared from these morpholine-based monomers have demonstrated significant swelling kinetics in various pH buffer solutions. nih.gov This pH-responsive behavior makes them promising candidates for the development of "smart" hydrogels for applications in controlled drug delivery and tissue engineering. nih.gov The ability of the morpholine moiety to be incorporated into polymer backbones offers a versatile platform for creating materials with tunable properties, opening up new avenues for research in biocompatible and functional polymers. researchgate.net

Applications in Agricultural Chemistry Research (e.g., Plant Growth Regulation, Agrochemical Intermediates)

In agricultural chemistry, morpholine and its derivatives have established a significant role, particularly as key intermediates in the synthesis of fungicides and herbicides. e3s-conferences.orgnbinno.com The morpholine moiety is a crucial component of systemic fungicides like dimethomorph (B118703) and flumorpholine, which are effective against plant diseases such as downy mildew and late blight in various crops. nbinno.com The presence of the morpholine ring often contributes to the systemic activity of these agrochemicals, allowing them to be absorbed and translocated within the plant, providing comprehensive protection. nbinno.com